(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451304
InChI: InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-4-8(11)2-3-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1
SMILES: CC(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N
Molecular Formula: C10H12Cl2N2O
Molecular Weight: 247.12 g/mol

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

CAS No.:

Cat. No.: VC13451304

Molecular Formula: C10H12Cl2N2O

Molecular Weight: 247.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide -

Specification

Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12 g/mol
IUPAC Name (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide
Standard InChI InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-4-8(11)2-3-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1
Standard InChI Key XXGNSYRZPPXHBC-LURJTMIESA-N
Isomeric SMILES C[C@@H](C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N
SMILES CC(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N
Canonical SMILES CC(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

  • A propionamide backbone with an (S)-configured α-amino group.

  • An N-(2,5-dichlorobenzyl) substituent attached to the amide nitrogen.

  • Two chlorine atoms at the 2- and 5-positions of the benzyl aromatic ring.

The stereochemistry is critical for biological interactions, as enantiomeric pairs often exhibit divergent pharmacological profiles . The dichlorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability—a trait observed in related anticonvulsants like lacosamide .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide
Molecular FormulaC10H12Cl2N2O\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}
Molar Mass247.12 g/mol
CAS Registry Number1308968-69-5
SMILES NotationCC@@HN

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous N-benzyl propionamides are synthesized via multi-step strategies:

  • Chiral Pool Approach: Starting from L-alanine, the amino group is protected (e.g., Boc or Fmoc) .

  • Amide Coupling: The protected amino acid reacts with 2,5-dichlorobenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

  • Deprotection: Acidic or basic conditions remove protecting groups, yielding the free amine .

Critical Reaction Steps:

  • Stereochemical Control: Use of chiral auxiliaries or enantioselective catalysis ensures retention of the (S)-configuration .

  • Purification: Flash chromatography or recrystallization achieves >95% enantiomeric purity, verified via chiral HPLC .

Scalability and Challenges

  • Chlorination Selectivity: Directing chlorine to the 2,5-positions requires careful control of reaction conditions (e.g., Lewis acid catalysts).

  • Amide Hydrolysis Risk: Harsh conditions during deprotection may cleave the amide bond, necessitating mild reagents like TFA .

Physicochemical Properties

Solubility and Stability

  • Lipophilicity: Estimated logP ≈ 2.1 (via computational tools), suggesting moderate membrane permeability .

  • Aqueous Solubility: Limited (<1 mg/mL) due to the hydrophobic dichlorobenzyl group; DMSO or ethanol are preferred solvents.

  • Stability: Stable under ambient conditions but prone to photodegradation; storage in amber vials is recommended .

Spectroscopic Characterization

  • NMR:

    • 1H^1\text{H} NMR: Aromatic protons (δ 7.2–7.4 ppm), amide NH (δ 6.8 ppm), and α-CH (δ 3.9 ppm) .

    • 13C^{13}\text{C} NMR: Carbonyl C=O (δ 172 ppm), quaternary aromatic carbons (δ 130–135 ppm) .

  • MS (ESI+): Molecular ion peak at m/z 247.1 [M+H]+^+ .

ModelED50_{50} (mg/kg)Protective Index (TD50_{50}/ED50_{50})Source
Maximal Electroshock8.94.5
6-Hz (44 mA)15.23.2

Anticancer Applications

Dexibuprofen amide derivatives (e.g., 4e) with dichlorophenyl groups show 100% tumor growth inhibition in preclinical models . Proposed mechanisms:

  • COX-2 Inhibition: Reducing prostaglandin-mediated inflammation and angiogenesis .

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation .

ADME-Tox Profile

Pharmacokinetics

  • Metabolic Stability: High resistance to hepatic microsomal degradation (t1/2_{1/2} > 4 hrs in human liver microsomes) .

  • Permeability: PAMPA assay indicates moderate blood-brain barrier penetration (Pe ≈ 12 × 106^{-6} cm/s) .

Toxicity Considerations

  • Acute Toxicity: No lethality in brine shrimp assays (LC50_{50} > 100 μM) .

  • Hepatotoxicity: No significant cytotoxicity in HepG2 cells at 10 μM .

Research Applications

Chemical Biology Probes

  • Target Identification: Isothiocyanate derivatives enable covalent labeling of brain proteins (e.g., collapsin response mediator protein-2) .

  • Enzyme Inhibition: FAAH inhibition observed in ibuprofen-derived benzylamides (IC50_{50} ≈ 50 μM) .

Material Science

  • Chiral Catalysts: The (S)-configuration facilitates asymmetric synthesis of β-amino acids .

Analytical and Regulatory Status

Quality Control

  • Purity Assays: HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .

  • Chiral Analysis: Lux Cellulose-1 column, n-hexane/isopropanol (60:40) .

Future Directions

  • Mechanistic Studies: Elucidate interactions with neuronal ion channels and GPCRs.

  • Prodrug Development: Improve oral bioavailability via ester or phosphate prodrugs.

  • Therapeutic Expansion: Explore anti-inflammatory and neuroprotective applications.

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